

High-performance liquid chromatography (HPLC) method for Dioxopromethazine

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Compound of Interest

Compound Name: Dioxopromethazine

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An effective High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Dioxopromethazine**, an orally active antihistamine, has been established and is detailed in this application note. Due to the limited availability of specific HPLC methods for **Dioxopromethazine**, this protocol has been adapted from validated methods for the structurally similar compound, Promethazine. **Dioxopromethazine** is a derivative of phenothiazine and its analysis is crucial for quality control in pharmaceutical formulations.[1][2]

The described method provides a robust and reliable approach for the separation and quantification of **Dioxopromethazine**, ensuring accuracy and precision in its determination. This application note is intended for researchers, scientists, and professionals involved in drug development and quality control.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of **Dioxopromethazine**.

Materials and Reagents

- **Dioxopromethazine** Hydrochloride Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate (AR Grade)

- Orthophosphoric Acid (AR Grade)
- Water (HPLC Grade)

Instrumentation

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the analysis of **Dioxopromethazine**. The following table summarizes the chromatographic conditions, which have been adapted from methods for related compounds to provide a strong starting point for method development and validation.^[3]^[4]

Parameter	Condition
Stationary Phase (Column)	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate	1.2 mL/min
Detection Wavelength	224 nm
Column Temperature	40°C
Injection Volume	10 µL
Run Time	Approximately 10 minutes

Preparation of Solutions

Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 0.02 M. Adjust the pH to 3.0 with orthophosphoric acid.

Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (pH 3.0) in a 60:40 volume/volume ratio. Degas the mobile phase prior to use.

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of **Dioxopromethazine** Hydrochloride Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Sample Preparation

For the analysis of pharmaceutical formulations, a sample preparation procedure similar to the one used for related compounds can be followed.^[5]

- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to a target concentration of **Dioxopromethazine** and transfer it to a suitable volumetric flask.
- Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the analyte.
- Dilute to volume with the mobile phase and mix thoroughly.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.^{[3][4]} Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
- Accuracy: The closeness of the test results obtained by the method to the true value.

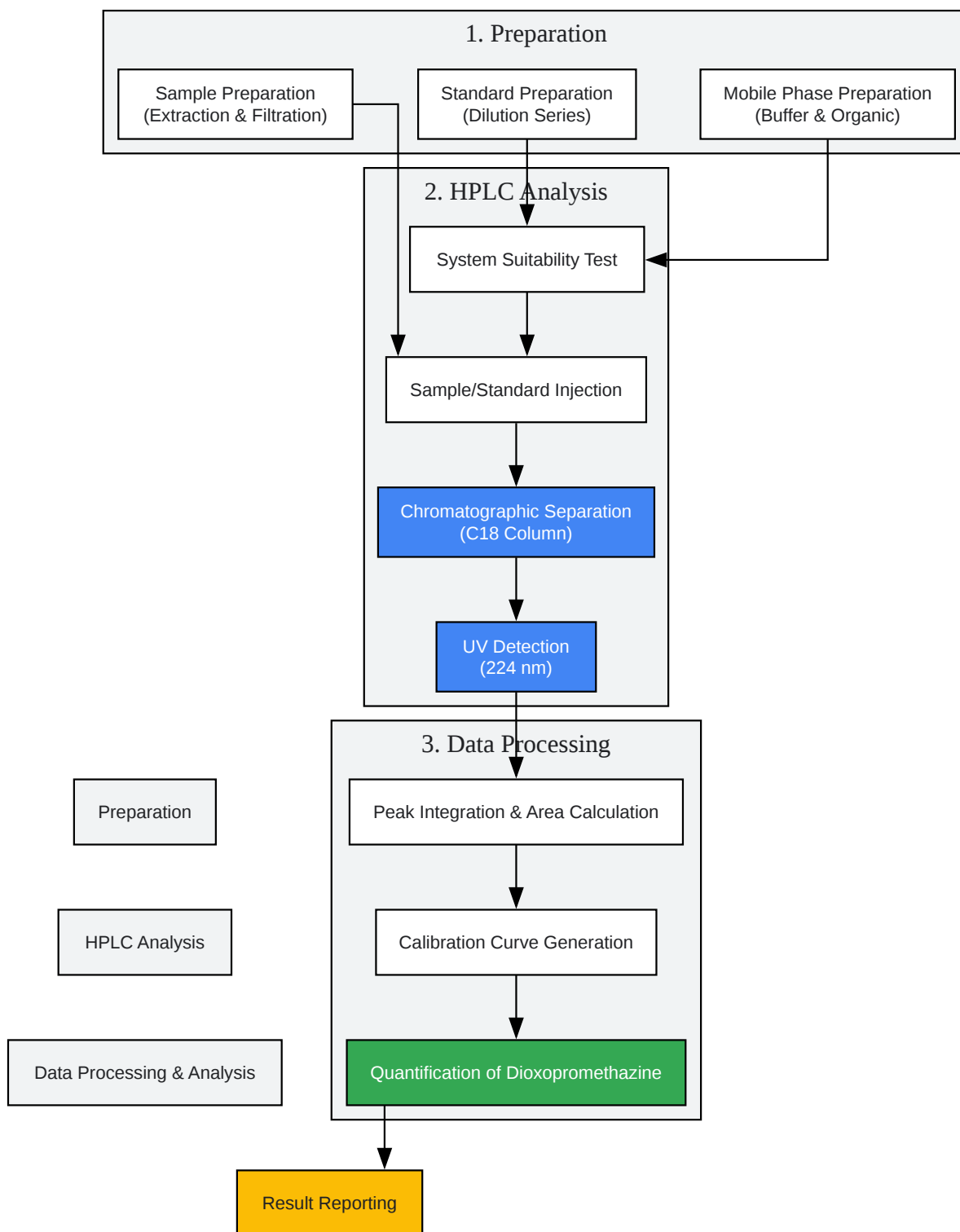
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability

Before performing the analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting a standard solution multiple times. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is less than 2.0%, and other parameters like tailing factor and theoretical plates are within acceptable limits.

Experimental Workflow

The logical sequence of operations for the HPLC analysis of **Dioxopromethazine** is illustrated in the following diagram.



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Caption: Workflow for the HPLC analysis of **Dioxopromethazine**.

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